molecular formula C12H18ClNO B2491123 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride CAS No. 1439898-18-6

1-(4-Methoxybenzyl)cyclobutanamine hydrochloride

Cat. No.: B2491123
CAS No.: 1439898-18-6
M. Wt: 227.73
InChI Key: OLGJFMKRSULTGV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol It is characterized by the presence of a cyclobutanamine core substituted with a 4-methoxybenzyl group

Scientific Research Applications

1-(4-Methoxybenzyl)cyclobutanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

Safety measures for handling 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride include avoiding contact with skin and keeping away from heat, sparks, open flames, and hot surfaces . In case of inhalation, skin or eye contact, or if swallowed, specific first-aid measures should be taken .

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanamine with 4-methoxybenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

1-(4-Methoxybenzyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(4-Methoxybenzyl)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)cyclobutanamine hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.

    1-(4-Methoxybenzyl)cyclopentanamine hydrochloride: Similar structure but with a cyclopentanamine core instead of a cyclobutanamine core.

    1-(4-Methoxybenzyl)cyclohexanamine hydrochloride: Similar structure but with a cyclohexanamine core instead of a cyclobutanamine core.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-5-3-10(4-6-11)9-12(13)7-2-8-12;/h3-6H,2,7-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGJFMKRSULTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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